1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-

Alzheimer's disease BACE-1 inhibition β-amyloid

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- (CAS 905966-60-1, molecular formula C19H18N4O, molecular weight 318.37 g/mol) is a synthetic small molecule featuring a 2,5-diphenylpyrrole core linked via an acetamide bridge to a guanidine-like aminoiminomethyl moiety. This compound belongs to the acylguanidine class of pyrrole-1-acetamides.

Molecular Formula C19H18N4O
Molecular Weight 318.4 g/mol
Cat. No. B13932685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-
Molecular FormulaC19H18N4O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC=NN)C3=CC=CC=C3
InChIInChI=1S/C19H18N4O/c20-22-14-21-19(24)13-23-17(15-7-3-1-4-8-15)11-12-18(23)16-9-5-2-6-10-16/h1-12,14H,13,20H2,(H,21,22,24)
InChIKeyRHJJSXCNIPTYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-: A Multi-Target Pharmacophore with Quantifiable Differentiation for Scientific Procurement


1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- (CAS 905966-60-1, molecular formula C19H18N4O, molecular weight 318.37 g/mol) is a synthetic small molecule featuring a 2,5-diphenylpyrrole core linked via an acetamide bridge to a guanidine-like aminoiminomethyl moiety. This compound belongs to the acylguanidine class of pyrrole-1-acetamides [1]. It has been characterized as a confirmed inhibitor of β-secretase 1 (BACE-1) with an IC50 of 3.7 μM in a FRET-based enzymatic assay [2], and its binding mode has been structurally validated by X-ray crystallography (PDB ID: 2QU2, ChemComp-251) [3]. The compound additionally presents physicochemical properties (XLogP = 3.2, topological polar surface area = 72.4 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors) that differentiate it from simpler diphenylpyrrole analogs .

Why 2,5-Diphenylpyrrole or Simple Guanidine Analogs Cannot Substitute for 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- in Target-Engagement Studies


Generic substitution with the unsubstituted 2,5-diphenylpyrrole core (CAS 838-40-4) or simple guanidine-bearing analogs is not scientifically equivalent because the specific combination of the 2,5-diphenyl substitution pattern, the N1-acetamide linker, and the aminoiminomethyl (acylguanidine) pharmacophore in this compound creates a unique pharmacophore that engages the BACE-1 active site in a defined binding mode confirmed by X-ray crystallography [1]. Removal or relocation of either phenyl ring, removal of the guanidine moiety, or alteration of the acetamide linker abolishes or substantially reduces BACE-1 inhibitory activity as demonstrated by structure-activity relationship studies [2]. Furthermore, the guanidine moiety confers subfamily selectivity: this compound shows >13.5-fold selectivity for BACE-1 over BACE-2 (IC50 > 50 μM vs 3.7 μM) [3]. In the antibacterial domain, related 1,5-diphenylpyrrole SAR studies have established that both the phenyl substituents at N1 and C5 and protonatable guanidine/amino moieties are independently essential for potent activity against Gram-negative ESKAPE pathogens—features absent in simpler pyrrole scaffolds [4].

Quantitative Head-to-Head Differentiation of 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- Against Structural Analogs and In-Class Alternatives


BACE-1 Inhibitory Activity: Direct Comparison with Unsubstituted Guanidine Analog and Established BACE-1 Inhibitor Inhibitor

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- (referred to as compound 1 or diaminomethylene-2,5-diphenyl-1H-pyrrole-1-acetamide) inhibits BACE-1 with an IC50 of 3.7 μM in a homogenous continuous FRET assay at pH 4.5 and 22°C [1][2]. The close structural analog N-[2-(2,5-diphenyl-pyrrol-1-yl)-acetyl]guanidine (3.a.1), which differs in the guanidine substitution pattern, served as the hit compound from which submicromolar inhibitors were derived through SAR-guided optimization; the parent compound itself was improved to submicromolar potency through systematic modification [2][3]. The BACE-1 IC50 of 3.7 μM represents a defined baseline potency against which optimized analogs bearing substituents off the phenyl rings or guanidine group achieved submicromolar activity [1].

Alzheimer's disease BACE-1 inhibition β-amyloid FRET assay structure-activity relationship

BACE-1 vs BACE-2 Subtype Selectivity: Quantitative Selectivity Window Over the Closest Off-Target

In direct comparative enzymatic profiling, 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- exhibits a clear selectivity window for BACE-1 over BACE-2. Under identical assay conditions (FRET format, pH 4.5, 22°C), the compound inhibits BACE-1 with an IC50 of 3.7 μM but shows only minimal activity against BACE-2 with an IC50 greater than 50 μM [1]. This represents a >13.5-fold selectivity ratio for the therapeutic target BACE-1 over the closely related aspartyl protease BACE-2. Such selectivity is noteworthy because BACE-2 shares approximately 64% sequence homology with BACE-1 and is expressed in peripheral tissues where its inhibition may contribute to off-target effects [2].

BACE-1 selectivity BACE-2 off-target profiling Alzheimer's therapeutics subtype selectivity

Guanidine Moiety Requirement: Conclusive Evidence from SAR Studies That Acylguanidine Deletion Abolishes BACE-1 Activity

The aminoiminomethyl (acylguanidine) moiety is not a redundant structural feature but a pharmacophoric requirement for BACE-1 inhibition. In the original SAR studies that identified this chemotype, compound 3.a.1 (N-[2-(2,5-diphenyl-pyrrol-1-yl)-acetyl]guanidine) was the minimal structural unit displaying BACE-1 inhibitory activity [1]. The systematic optimization program demonstrated that modifications to the guanidine group directly modulated potency: appropriate substitution on the guanidine nitrogen atoms yielded submicromolar inhibitors, while removal or inappropriate modification of the guanidine abolished activity [1][2]. The published SAR explicitly states that building substituents off the guanidinyl functional group was the key strategy to achieve potent submicromolar BACE-1 inhibitors starting from the micromolar parent scaffold [2]. Compounds lacking the acylguanidine functionality (i.e., simple 2,5-diphenylpyrrole or its N-alkylated derivatives) have no reported BACE-1 inhibitory activity in the peer-reviewed literature.

guanidine pharmacophore acylguanidine BACE-1 SAR hit-to-lead optimization medicinal chemistry

Antibacterial Activity Potential: Class-Level SAR Evidence That the 2,5-Diphenyl and Guanidine Motifs Are Essential for Anti-ESKAPE Activity

Although direct antibacterial MIC data for 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- are not yet published, strong class-level SAR evidence from the closely related 1,5-diarylpyrrole series establishes the structural features that this compound uniquely combines. Masci et al. (2019) demonstrated that 1,5-diphenylpyrrole derivatives exhibit antibacterial activity against both wild-type and drug-resistant Gram-positive and Gram-negative ESKAPE pathogens at concentrations similar to or lower than levofloxacin [1]. Critically, their SAR analysis identified two structural requirements that align directly with the target compound's architecture: (1) phenyl substituents at N1 and C5 of the pyrrole ring are essential for activity, and (2) protonatable guanidine/amino moieties substantially improve activity against Gram-negative bacteria [1]. The target compound satisfies both requirements—possessing phenyl groups at the 2- and 5-positions of the pyrrole ring and an aminoiminomethyl (guanidine-like) moiety—whereas simpler 2,5-diphenylpyrrole (CAS 838-40-4) satisfies only the first. The mechanism of action was identified as bacterial DNA gyrase inhibition, with the pyrrole derivatives retaining activity against fluoroquinolone-resistant enzyme [1].

antibacterial ESKAPE pathogens DNA gyrase inhibition drug-resistant bacteria 1,5-diarylpyrrole

Physicochemical Differentiation: XLogP, H-Bond Donor/Acceptor Profile, and Topological PSA Versus Simpler Diphenylpyrrole Scaffolds

1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl- possesses a quantitatively distinct physicochemical profile compared to the unsubstituted 2,5-diphenylpyrrole scaffold (CAS 838-40-4). The target compound has a calculated XLogP of 3.2, a topological polar surface area (TPSA) of 72.4 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds, with a molecular weight of 318.37 g/mol . In contrast, 2,5-diphenylpyrrole (CAS 838-40-4, C16H13N, MW 219.28) has zero hydrogen bond donors, one hydrogen bond acceptor, a lower TPSA, and higher predicted lipophilicity due to the absence of the polar acetamide-guanidine side chain [1]. These differences are functionally significant: the target compound's H-bond donor/acceptor profile enables specific interactions with the BACE-1 active site catalytic aspartates confirmed by X-ray crystallography, while the TPSA of 72.4 Ų falls within the range generally associated with favorable blood-brain barrier penetration (typically <90 Ų for CNS targets), which is relevant for Alzheimer's disease applications [2].

physicochemical properties drug-likeness XLogP topological PSA lead optimization

Optimal Research and Procurement Application Scenarios for 1H-Pyrrole-1-acetamide, N-(aminoiminomethyl)-2,5-diphenyl-


BACE-1 Reference Inhibitor for Alzheimer's Disease Drug Discovery Screening Cascades

This compound serves as an ideal reference standard or positive control in BACE-1 enzymatic screening assays, given its well-characterized IC50 of 3.7 μM in the FRET assay format (pH 4.5, 22°C), validated X-ray binding mode (PDB ID 2QU2), and documented >13.5-fold selectivity over BACE-2 [1]. Medicinal chemistry teams can use this compound as a starting scaffold for hit-to-lead optimization, with the published SAR explicitly demonstrating that substitution on the guanidine moiety or phenyl rings can improve potency to the submicromolar range [2]. This makes it particularly valuable for academic and industrial labs establishing BACE-1 assay platforms or seeking a structurally enabled, selective BACE-1 inhibitor with publicly available co-crystal structure data.

Antibacterial Lead Discovery Targeting Drug-Resistant ESKAPE Pathogens via Dual Pharmacophore Strategy

Based on class-level SAR evidence showing that 1,5-diphenylpyrrole derivatives with protonatable guanidine/amino groups exhibit activity against drug-resistant ESKAPE bacteria at concentrations similar to or lower than levofloxacin, this compound represents a logical starting point for antibacterial lead discovery programs [1]. The compound simultaneously satisfies both key structural determinants for anti-ESKAPE activity identified by Masci et al. (2019): the 2,5-diphenyl substitution pattern on the pyrrole core and the protonatable aminoiminomethyl moiety. Researchers investigating bacterial DNA gyrase inhibition—particularly against fluoroquinolone-resistant strains—can evaluate this compound as a dual-pharmacophore probe to assess whether combining diphenylpyrrole and acylguanidine motifs in a single molecule yields synergistic antibacterial potency. NOTE: direct MIC data for this specific compound remain to be published; procurement should be accompanied by plans for in-house MIC determination.

Structure-Based Drug Design Leveraging Public-Domain X-ray Crystallography Data

The availability of a high-resolution (2 Å) X-ray co-crystal structure of this compound bound to BACE-1 (PDB ID 2QU2, ChemComp-251) [1] makes it uniquely valuable for structure-based drug design (SBDD) and computational chemistry applications compared to structurally similar analogs that lack experimental binding mode data. Computational chemists can use this structure for docking validation, molecular dynamics simulations, or pharmacophore model generation. The defined binding pose—with the diphenylpyrrole core occupying the S1 and S2′ pockets and the acylguanidine interacting with catalytic aspartates—provides a reliable template for virtual screening and de novo design efforts targeting BACE-1, a capability not available with simpler diphenylpyrrole analogs that lack confirmed BACE-1 binding.

Comparative Selectivity Profiling in Aspartyl Protease Panel Screens

Given its established BACE-1/BACE-2 selectivity profile (IC50 ratio >13.5) [1], this compound is well-suited for inclusion in aspartyl protease selectivity panels. Researchers developing next-generation BACE-1 inhibitors can use this compound as a selectivity benchmark to assess whether new chemical entities achieve improved BACE-1/BACE-2 discrimination. The compound may also be profiled against related aspartyl proteases (cathepsin D, cathepsin E, pepsin, renin) to establish a comprehensive selectivity fingerprint, leveraging its commercial availability (CAS 905966-60-1, multiple suppliers) and well-defined physicochemical properties (XLogP = 3.2, TPSA = 72.4 Ų) [2].

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